MCPB-sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

MCPB-sodium can be synthesized by reacting 4-chloro-2-methylphenol with butyric acid in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction typically involves heating the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes steps such as:

Esterification: Reacting 4-chloro-2-methylphenol with butyric acid.

Neutralization: Adding sodium hydroxide to form the sodium salt.

Purification: Removing impurities through filtration and crystallization.

化学反应分析

Types of Reactions

MCPB-sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.

Major Products Formed

Oxidation: Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid.

Reduction: Formation of 4-(4-chloro-2-methylphenoxy)butanol.

Substitution: Formation of 4-(4-iodo-2-methylphenoxy)butanoic acid.

科学研究应用

Agricultural Applications

MCPB-sodium is predominantly utilized as a herbicide for controlling broadleaf weeds in various crops, particularly in pea cultivation .

- Usage Statistics : Approximately 7,000 pounds of this compound are applied annually to fresh/green/sweet peas in the United States, with applications decreasing from previous years due to shifts in agricultural practices .

- Application Rates : The typical application rate for peas is around 1.5 pounds per acre .

Table 1: Application Overview of this compound

| Crop Type | Application Rate (lb ae/A) | Percent Crop Treated |

|---|---|---|

| Fresh/Green Peas | 1.5 | ~15% |

| Other Pea Varieties | <0.5 | <2.5% |

Ecotoxicological Impact

This compound exhibits varying levels of toxicity to different organisms based on exposure type and duration.

- Aquatic Toxicity : The compound is considered moderately toxic to fish and aquatic invertebrates, with significant effects noted on growth and reproduction . The half-life of MCPB in water is approximately 4-9 days before it degrades to MCPA (4-chloro-2-methylphenoxy)acetic acid .

Table 2: Toxicity Profile of this compound

| Organism Type | Toxicity Measure | Result |

|---|---|---|

| Fish | Acute Toxicity (LD50) | 3.9 mg ae/L |

| Birds | Acute Oral Toxicity (LD50) | 257 mg ae/kg-bw |

| Aquatic Plants | Frond Number Reduction | Significant Effects |

Environmental Fate

The environmental fate of this compound has been studied extensively, revealing its stability and degradation patterns in various conditions.

- Soil Half-Life : In aerobic conditions, MCPB has a half-life of approximately 78 days, while under anaerobic conditions, it is about 34 days .

- Degradation Products : Major transformation products include MCPA and other phenolic compounds, which can persist in the environment .

Table 3: Environmental Degradation of this compound

| Condition | Half-Life (Days) | Major Degradates |

|---|---|---|

| Aerobic Soil | 78 | MCPA |

| Anaerobic Soil | 34 | MCPA |

| Aquatic Conditions | 4-9 | MCPA |

Case Studies

Several studies have documented the effects and applications of this compound in real-world scenarios.

- Case Study on Peas : Research indicated that applying this compound at recommended rates effectively controlled broadleaf weed populations without significant adverse effects on crop yields or non-target species .

- Environmental Risk Assessments : Assessments conducted by the EPA highlighted that while this compound poses some risk to aquatic organisms, its application in controlled agricultural settings mitigates potential negative impacts on ecosystems .

作用机制

MCPB-sodium exerts its herbicidal effects by mimicking natural plant hormones called auxins. It disrupts normal plant growth processes, leading to uncontrolled and abnormal growth, ultimately causing the death of the targeted weeds . The molecular targets include auxin receptors and pathways involved in cell elongation and division .

相似化合物的比较

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.

MCPA (2-methyl-4-chlorophenoxyacetic acid): Structurally similar and used for similar purposes.

Uniqueness

MCPB-sodium is unique due to its specific application in pea crops and its effectiveness against a broad spectrum of weeds. Its sodium salt form enhances its solubility and ease of application compared to other similar compounds .

生物活性

MCPB-sodium, a sodium salt of the herbicide MCPB (4-chloro-2-methylphenoxy) butanoic acid, has garnered attention for its biological activity, particularly in relation to its effects on plants and potential toxicity in non-target organisms. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound primarily functions as a plant growth regulator by mimicking the action of auxins, which are natural plant hormones that regulate growth. The compound promotes abnormal growth patterns in target plants, leading to herbicidal effects. The mechanism involves:

- Disruption of Auxin Homeostasis : this compound interferes with the normal signaling pathways of auxins in plants, leading to uncontrolled cell elongation and division.

- Inhibition of Photosynthesis : Studies have indicated that MCPB can affect chlorophyll synthesis and photosynthetic efficiency in sensitive plant species.

Toxicity Profiles

This compound exhibits varying levels of toxicity depending on the organism and exposure route. Below is a summary table detailing the acute toxicity profiles based on various studies.

| Study Type | Species | LD50 (mg/kg) | Toxicity Category |

|---|---|---|---|

| Acute Oral Toxicity | Rat | 1570 | III |

| Acute Dermal Toxicity | Rabbit | >2000 | Not classified |

| Inhalation Toxicity | Rat | >4.5 mg/L | Not classified |

| Eye Irritation | Rabbit | Moderate | Moderate irritation |

The acute oral LD50 for this compound in rats is reported to be around 1570 mg/kg, indicating moderate toxicity. The compound is not a dermal sensitizer but causes moderate eye irritation .

Case Studies

- Plant Metabolism Studies : Research has shown that this compound undergoes metabolic transformations in plants such as peas. It is metabolized into various metabolites that can affect plant physiology and growth patterns .

- Toxicological Evaluations : A significant study highlighted the developmental effects of this compound when administered to pregnant rats and rabbits. Observations included reduced skeletal ossification and cranio-facial malformations in offspring at certain exposure levels . This study underscores the importance of evaluating potential risks associated with herbicide exposure during critical developmental periods.

- Ecotoxicological Assessments : Ecotoxicological studies have evaluated the impact of this compound on aquatic organisms. The findings suggest that while it poses low risks to mammals, its effects on aquatic life need further investigation due to potential bioaccumulation and toxicity at higher trophic levels .

Research Findings

Recent research has focused on understanding the broader implications of this compound's biological activity:

- Hormonal Disruption : Studies indicate that this compound can disrupt not only auxin signaling but also other hormonal pathways in plants, leading to complex growth responses that may enhance susceptibility to environmental stressors.

- Synergistic Effects : When combined with other agrochemicals, this compound may exhibit synergistic effects that amplify its herbicidal properties or increase toxicity to non-target species.

属性

CAS 编号 |

6062-26-6 |

|---|---|

分子式 |

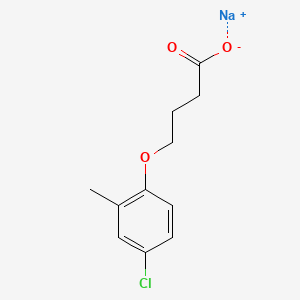

C11H13ClNaO3 |

分子量 |

251.66 g/mol |

IUPAC 名称 |

sodium;4-(4-chloro-2-methylphenoxy)butanoate |

InChI |

InChI=1S/C11H13ClO3.Na/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;/h4-5,7H,2-3,6H2,1H3,(H,13,14); |

InChI 键 |

RWTBDNHSNPNFBH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].[Na+] |

规范 SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)O.[Na] |

Key on ui other cas no. |

6062-26-6 |

Pictograms |

Irritant |

相关CAS编号 |

94-81-5 (Parent) |

同义词 |

2-methyl-4-chlorophenoxy gamma-butyric acid 2-methyl-4-chlorophenoxy gamma-butyric acid, sodium salt 4-(4-chloro-2-methylphenoxy)butyric acid MCPB MCPB-sodium Tropotox |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。